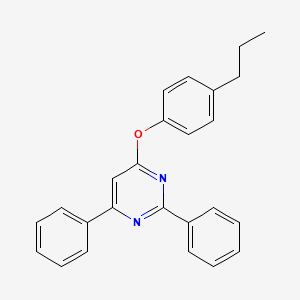
2,4-diphenyl-6-(4-propylphenoxy)pyrimidine
説明
2,4-diphenyl-6-(4-propylphenoxy)pyrimidine (DPP) is a heterocyclic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DPP belongs to the class of pyrimidine derivatives and exhibits potent pharmacological properties that make it a promising candidate for drug development.
作用機序
The exact mechanism of action of 2,4-diphenyl-6-(4-propylphenoxy)pyrimidine is not fully understood. However, studies suggest that this compound exerts its pharmacological effects by inhibiting the activity of various enzymes and signaling pathways involved in cancer cell growth and inflammation. This compound has been shown to inhibit the activity of cyclin-dependent kinases, which play a crucial role in cell cycle regulation. This compound also inhibits the activity of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation.
Biochemical and Physiological Effects:
This compound exhibits several biochemical and physiological effects, including the inhibition of cancer cell growth, induction of apoptosis, and inhibition of inflammation. This compound has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9, which are involved in the apoptotic pathway. This compound also inhibits the expression of various pro-inflammatory cytokines, including TNF-α and IL-6.
実験室実験の利点と制限
2,4-diphenyl-6-(4-propylphenoxy)pyrimidine has several advantages for use in lab experiments, including its high potency and selectivity for cancer cells. This compound also exhibits low toxicity and minimal side effects, making it a promising candidate for drug development. However, one limitation of this compound is its poor solubility in water, which can affect its bioavailability and efficacy.
将来の方向性
Several future directions can be explored in the research of 2,4-diphenyl-6-(4-propylphenoxy)pyrimidine. One potential direction is the development of this compound-based drugs for the treatment of cancer and viral infections. Another direction is the investigation of the molecular mechanisms underlying the pharmacological effects of this compound. Additionally, the development of novel synthesis methods for this compound can improve its efficacy and bioavailability.
科学的研究の応用
2,4-diphenyl-6-(4-propylphenoxy)pyrimidine has been extensively studied for its potential therapeutic applications, including its anticancer, antiviral, and anti-inflammatory properties. Several studies have reported the effectiveness of this compound in inhibiting the growth of cancer cells, including breast cancer, lung cancer, and leukemia. This compound has also been shown to possess antiviral activity against herpes simplex virus and hepatitis B virus. Additionally, this compound exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
特性
IUPAC Name |
2,4-diphenyl-6-(4-propylphenoxy)pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O/c1-2-9-19-14-16-22(17-15-19)28-24-18-23(20-10-5-3-6-11-20)26-25(27-24)21-12-7-4-8-13-21/h3-8,10-18H,2,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWLRUHJTRXJGRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)OC2=NC(=NC(=C2)C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![ethyl (2-{[(2,6-dichlorophenyl)acetyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B4776831.png)
![8-[(4,5-dimethyl-1,3-oxazol-2-yl)thio]-1,3,9-trimethyl-3,9-dihydro-1H-purine-2,6-dione](/img/structure/B4776836.png)
![7-(2-phenylethyl)-2-(3-pyridinyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4776843.png)
![N-[1-(2,6-dichlorobenzyl)-1H-pyrazol-3-yl]-1-(methylsulfonyl)-4-piperidinecarboxamide](/img/structure/B4776850.png)
![N-(3-{[(3-iodophenyl)amino]carbonyl}phenyl)-2-furamide](/img/structure/B4776863.png)

![4-butoxy-N-[4-(1-piperidinylmethyl)phenyl]benzamide](/img/structure/B4776873.png)
![N-phenyl-2-[({[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4776877.png)
![5-(4-methylphenyl)-4-{[(2-methyl-1,3-thiazol-4-yl)methyl]thio}thieno[2,3-d]pyrimidine](/img/structure/B4776882.png)
![1-(4-methoxy-3-methylbenzoyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B4776899.png)
![5-bromo-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-thiophenesulfonamide](/img/structure/B4776910.png)
![3-(4-acetylphenyl)-7-(2-furylmethylene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B4776914.png)
![2-{[(3-chloro-2-methylphenyl)amino]methylene}cyclohexanone](/img/structure/B4776915.png)
![4-[(5-chloro-2-thienyl)methyl]-N-(3-fluorophenyl)-1-piperazinecarboxamide](/img/structure/B4776916.png)